2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro-
Overview
Description
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a glutaric anhydride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- typically involves the reaction of 4-bromobenzaldehyde with glutaric anhydride under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The reaction mixture is heated under reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the phenyl ring to more functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted anhydrides with various functional groups.
Reduction: Products include alcohols and amines.
Oxidation: Products include phenolic derivatives and quinones.
Scientific Research Applications
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the anhydride moiety can undergo nucleophilic attack by biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Glutaric Anhydride: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.
4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the anhydride functionality, limiting its applications in anhydride-specific reactions.
3-Phenylglutaric Anhydride: Similar structure but without the bromine atom, resulting in different reactivity and applications.
Uniqueness
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is unique due to the presence of both the bromophenyl and glutaric anhydride functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
4-(4-bromophenyl)oxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZKTNHKBFICNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467532 | |
Record name | 3-(4-bromophenyl)glutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-61-7 | |
Record name | 4-(4-Bromophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-bromophenyl)glutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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